Acetyl Octanoate
CAS No.: 18698-50-5
Cat. No.: VC17062096
Molecular Formula: C10H18O3
Molecular Weight: 186.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 18698-50-5 |
|---|---|
| Molecular Formula | C10H18O3 |
| Molecular Weight | 186.25 g/mol |
| IUPAC Name | acetyl octanoate |
| Standard InChI | InChI=1S/C10H18O3/c1-3-4-5-6-7-8-10(12)13-9(2)11/h3-8H2,1-2H3 |
| Standard InChI Key | ADCQBLMDYBHFGK-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCC(=O)OC(=O)C |
Introduction
Structural and Chemical Characteristics of Acetyl Octanoate
Acetyl octanoate (systematic name: octanoyl acetate) is an ester formed through the condensation of acetic acid and octanoic acid. Its molecular formula is C₁₀H₁₈O₃, with a molecular weight of 186.25 g/mol. The compound features an acetyl group (–OCOCH₃) linked to the octanoyl moiety (–CH₂(CH₂)₆COO–), resulting in a structure optimized for both hydrophobicity and limited water solubility.
Synthesis Methods
The synthesis of acetyl octanoate typically follows classical esterification protocols. As illustrated in the acetoacetic ester synthesis , nucleophilic acyl substitution reactions between acid chlorides or anhydrides and alcohols are common. For acetyl octanoate, two primary routes are plausible:
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Direct esterification: Octanoic acid reacts with acetic anhydride in the presence of an acid catalyst (e.g., sulfuric acid):
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Transesterification: Ethyl octanoate reacts with acetyl chloride under basic conditions:
These methods yield acetyl octanoate with purities exceeding 95%, though optimization of reaction time and temperature is critical to minimizing side products .
Physicochemical Properties
While direct data on acetyl octanoate are scarce, its properties can be extrapolated from analogous esters:
These properties suggest acetyl octanoate’s suitability as a solvent in coatings or fragrances, where volatility and solubility profiles are advantageous.
Recent Advances and Research Gaps
Emerging Studies
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Microbiome Modulation: Octanoate enhances Lactobacillus populations in fish intestines , implying acetyl octanoate might similarly influence microbial communities.
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Cardiac Energy Substrates: Differential effects of octanoate vs. heptanoate in myocardial metabolism underscore the need to explore acetyl octanoate’s role in heart disease models.
Unanswered Questions
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Pharmacokinetics: Absorption, distribution, and excretion profiles of acetyl octanoate remain uncharacterized.
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Synthase Specificity: Enzymes catalyzing acetyl octanoate hydrolysis (e.g., carboxylesterases) require identification.
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